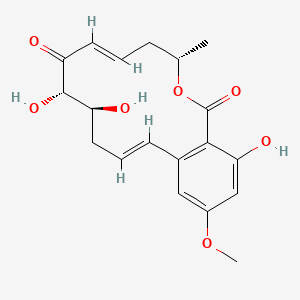
(5E)-7-Oxozeaenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-7-Oxozeaenol is a macrolide compound that is the 7-oxo derivative of zeaenol, specifically the 5E stereoisomer. It is isolated from fungi and exhibits cytotoxic, antibacterial, and inhibitory activity against NF-κB . The compound has a molecular formula of C19H22O7 and is known for its enzyme inhibitory and anticancer activities .
Vorbereitungsmethoden
(5E)-7-Oxozeaenol is typically isolated from the fungus MSX 63935 . The preparation involves extracting the compound from the fungal culture using a mixture of methanol and chloroform (1:1). The extract is then purified to obtain this compound
Analyse Chemischer Reaktionen
(5E)-7-Oxozeaenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the macrolide ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(5E)-7-Oxozeaenol has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactions.
Biology: The compound is used to study its effects on cellular processes, including its cytotoxic and antibacterial properties.
Industry: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Wirkmechanismus
(5E)-7-Oxozeaenol exerts its effects by inhibiting transforming growth factor β-activated kinase 1 (TAK1), a key regulator of multiple pro-inflammatory signaling pathways . This inhibition leads to decreased production of pro-inflammatory cytokines and chemokines, reducing inflammation and cell proliferation. The compound also inhibits the p38MAPK, JNK, and ERK signaling pathways, which are involved in cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
(5E)-7-Oxozeaenol is unique due to its specific inhibition of TAK1 and its potent anticancer and antibacterial activities. Similar compounds include:
Zeaenol: The parent compound from which this compound is derived.
Resorcylic acid lactones: A class of compounds with similar macrolide structures and biological activities.
LL-Z1640-1: Another derivative of zeaenol with similar inhibitory properties.
Eigenschaften
Molekularformel |
C19H22O7 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |
InChI-Schlüssel |
NEQZWEXWOFPKOT-ULSULSEOSA-N |
SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Isomerische SMILES |
C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Kanonische SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Piktogramme |
Acute Toxic |
Synonyme |
8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















